molecular formula C21H33N3O3S2 B2446523 1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide CAS No. 1235639-18-5

1-(methylsulfonyl)-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2446523
CAS No.: 1235639-18-5
M. Wt: 439.63
InChI Key: ZSELLOGFJFNLLO-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Cyclization Reactions : Compounds related to the query chemical have been used in studies focusing on cyclization reactions, which are pivotal in synthesizing heterocyclic compounds. For instance, research on nucleophile-promoted alkyne-iminium ion cyclizations demonstrates the synthetic utility of related piperidine structures in creating complex organic molecules (Arnold et al., 2003).

Pharmacological Properties

  • Serotonin Receptor Agonists : Certain benzamide derivatives with piperidine elements, similar to the query compound, have been investigated for their pharmacological properties, including their role as selective serotonin 4 receptor agonists. These compounds have shown potential in accelerating gastric emptying and increasing the frequency of defecation, highlighting their potential as prokinetic agents (Sonda et al., 2004).

Antimicrobial Activity

  • Antibacterial Agents : Piperidine derivatives have been synthesized and evaluated for their antimicrobial efficacy against pathogens affecting plants, such as tomato plants. This research underscores the potential of piperidine-based compounds in developing new antimicrobial agents (Vinaya et al., 2009).

Drug Metabolism

  • Metabolic Pathway Elucidation : Studies on compounds structurally related to the query have also focused on understanding their metabolic pathways, such as the oxidative metabolism of novel antidepressants. This research is crucial for identifying metabolic enzymes involved in drug metabolism and potential drug-drug interactions (Hvenegaard et al., 2012).

Future Directions

The future directions of research into piperidine derivatives will likely continue to focus on the development of new synthesis methods, the discovery of new potential drugs containing the piperidine moiety, and the biological evaluation of these potential drugs .

Properties

IUPAC Name

N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S2/c1-28-20-6-4-3-5-19(20)16-23-11-7-17(8-12-23)15-22-21(25)18-9-13-24(14-10-18)29(2,26)27/h3-6,17-18H,7-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSELLOGFJFNLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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